CAP18 lipopolysaccharide-binding protein, also known as the 18-kDa cationic antimicrobial protein, was first identified and purified from rabbit leukocytes due to its ability to bind and inhibit lipopolysaccharide activities. This protein plays a significant role in the innate immune response against Gram-negative bacterial infections by neutralizing lipopolysaccharides, which are components of the bacterial outer membrane that can trigger severe inflammatory responses in hosts. Human CAP18 has been characterized, revealing its potential therapeutic applications in conditions associated with elevated lipopolysaccharide levels.
CAP18 was originally isolated from rabbit leukocytes. Subsequent studies identified its human counterpart through cloning techniques utilizing oligonucleotide probes derived from rabbit CAP18 complementary DNA. The human version of CAP18 consists of a signal peptide followed by an N-terminal domain of unknown function and a C-terminal domain that shares homology with the lipopolysaccharide-binding antimicrobial domain of rabbit CAP18. This classification positions CAP18 within a family of antimicrobial proteins that exhibit significant binding affinity for lipopolysaccharides, making it a crucial player in immune defense mechanisms against bacterial pathogens .
The synthesis of CAP18 involves several key steps, primarily focusing on recombinant DNA technology. The human CAP18 gene is cloned from a bone marrow complementary DNA library using probes designed from the rabbit CAP18 sequence. The process typically includes:
The cloned gene encodes a protein comprising a 30-amino-acid signal peptide, a 103-amino-acid N-terminal domain, and a 37-amino-acid C-terminal domain known for its lipopolysaccharide-binding capacity. Studies have shown that synthetic fragments of CAP18 can effectively bind to various strains of lipopolysaccharides and inhibit their biological activities .
The molecular structure of CAP18 reveals two distinct functional domains:
The predicted molecular mass of human CAP18 is approximately 16.6 kDa, with an isoelectric point around 10, indicating its cationic nature which facilitates interaction with the negatively charged lipopolysaccharides .
Structural analyses have indicated that the C-terminal domain contains conserved residues critical for its antimicrobial activity and lipopolysaccharide binding. The hydropathic profile suggests that this region is likely involved in membrane interactions .
CAP18 exhibits several key chemical reactions relevant to its function:
The binding affinity of CAP18 for various strains of lipopolysaccharides has been quantified using equilibrium dissociation constants, providing insights into its efficacy as an antimicrobial agent .
Relevant data indicate that modifications in the amino acid sequence can alter the binding efficiency and antimicrobial activity of CAP18 derivatives .
CAP18 has several potential applications in scientific research and medicine:
CAP18 (Cationic Antimicrobial Protein 18 kDa) was first identified in rabbit leukocytes as a potent lipopolysaccharide (LPS)-binding molecule. The protein was purified based on its ability to neutralize LPS, a key component of Gram-negative bacterial membranes responsible for septic shock. In 1995, the human homolog was cloned from a bone marrow cDNA library, revealing a 171-amino-acid precursor protein (UniProt ID: P25230) composed of a 30-residue signal peptide, a 103-amino-acid N-terminal domain of unknown function, and a 37-amino-acid C-terminal domain harboring the LPS-binding activity. The name CAP18 reflects its molecular weight (18 kDa) and functional classification among cationic antimicrobial proteins [1] [6]. The C-terminal fragment (residues 104-140) was designated as the active domain due to its homology to rabbit CAP18 and its potent anti-endotoxic properties [1].
Table 1: Key Milestones in CAP18 Research
Year | Discovery | Species | Reference Source |
---|---|---|---|
1991 | Initial cDNA sequencing of rabbit CAP18 | Rabbit (Oryctolagus cuniculus) | [6] |
1994 | Characterization of LPS-neutralizing activity | Rabbit | [6] |
1995 | Cloning of human CAP18 from bone marrow cDNA | Human | [1] |
1995 | Solution structure of active domain (1LYP) | Rabbit | [5] [10] |
CAP18 belongs to an evolutionarily conserved family of host defense proteins that target lipid A, the toxic moiety of LPS. This family includes bactericidal/permeability-increasing protein (BPI), lipopolysaccharide-binding protein (LBP), and phospholipid transfer protein (PLTP). Genes encoding CAP18, BPI, and LBP share chromosomal colocalization (human chromosome 20q11.23), suggesting divergence from a common ancestral gene [3] [9]. While BPI and CAP18 exhibit direct antimicrobial activity, LBP facilitates LPS presentation to immune receptors. CAP18’s C-terminal domain shares structural homology with BPI, particularly in cationic residue clusters essential for electrostatic interactions with anionic lipid A phosphates. This domain conservation highlights evolutionary pressure to preserve LPS-neutralizing functions across species [3] [6] [9].
Table 2: Comparative Analysis of LPS-Binding Proteins
Protein | Primary Source | Function | Structural Similarity to CAP18 |
---|---|---|---|
CAP18 | Granulocytes | Direct LPS neutralization & antimicrobial activity | N/A (Reference protein) |
BPI | Neutrophils | Bactericidal/LPS neutralization | High (Cationic N-terminal domain) |
LBP | Liver/Plasma | LPS shuttling to CD14/TLR4 | Moderate (Shared gene locus) |
PLTP | Plasma | Lipid transfer | Low (Limited sequence homology) |
CAP18 serves as a critical first-line defender against Gram-negative pathogens. It is constitutively expressed in human granulocytes and rapidly released during infection [1]. Its biological significance stems from its dual functionality:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3